(2-Chlorophenyl)(pyridin-3-yl)methanamine
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Overview
Description
(2-Chlorophenyl)(pyridin-3-yl)methanamine is an organic compound with the molecular formula C12H11ClN2 It is a member of the aralkylamines class, which are alkylamines substituted at one carbon atom by an aromatic hydrocarbyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(pyridin-3-yl)methanamine typically involves the reaction of 2-chlorobenzyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(pyridin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in dry dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Various substituted aralkylamines.
Scientific Research Applications
(2-Chlorophenyl)(pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(pyridin-2-yl)methanamine
- (2-Chlorophenyl)(pyridin-4-yl)methanamine
- (2-Chlorophenyl)(pyridin-3-yl)ethanamine
Uniqueness
(2-Chlorophenyl)(pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring and the chlorine atom can significantly impact the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C12H11ClN2 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
(2-chlorophenyl)-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C12H11ClN2/c13-11-6-2-1-5-10(11)12(14)9-4-3-7-15-8-9/h1-8,12H,14H2 |
InChI Key |
WBLBPHHLMGWQCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CN=CC=C2)N)Cl |
Origin of Product |
United States |
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